Cas no 1378964-01-2 (2-[(4-Thiomorpholino)methyl]thiophenol)
![2-[(4-Thiomorpholino)methyl]thiophenol structure](https://ja.kuujia.com/scimg/cas/1378964-01-2x500.png)
2-[(4-Thiomorpholino)methyl]thiophenol 化学的及び物理的性質
名前と識別子
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- 2-[(4-Thiomorpholino)methyl]thiophenol
- Benzenethiol, 2-(4-thiomorpholinylmethyl)-
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- MDL: MFCD19443033
- インチ: 1S/C11H15NS2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
- InChIKey: FGFNELVZYAHKDS-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC=CC=C1CN1CCSCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
2-[(4-Thiomorpholino)methyl]thiophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB434649-1g |
2-[(4-Thiomorpholino)methyl]thiophenol; . |
1378964-01-2 | 1g |
€1621.70 | 2025-02-21 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512281-1g |
2-(Thiomorpholinomethyl)benzenethiol |
1378964-01-2 | 97% | 1g |
¥3654.0 | 2023-04-10 | |
Chemenu | CM501435-1g |
2-(Thiomorpholinomethyl)benzenethiol |
1378964-01-2 | 97% | 1g |
$*** | 2023-03-31 | |
abcr | AB434649-1 g |
2-[(4-Thiomorpholino)methyl]thiophenol; . |
1378964-01-2 | 1g |
€619.00 | 2023-06-16 | ||
Ambeed | A354231-1g |
2-(Thiomorpholinomethyl)benzenethiol |
1378964-01-2 | 97% | 1g |
$532.0 | 2025-03-05 |
2-[(4-Thiomorpholino)methyl]thiophenol 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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2-[(4-Thiomorpholino)methyl]thiophenolに関する追加情報
Introduction to 2-[(4-Thiomorpholino)methyl]thiophenol (CAS No. 1378964-01-2)
2-[(4-Thiomorpholino)methyl]thiophenol, identified by its CAS number 1378964-01-2, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the thiophenol class, which has been widely studied for its potential applications in medicinal chemistry and drug development. The presence of a 4-thiomorpholino moiety in its structure imparts unique chemical and pharmacological properties, making it a valuable candidate for further exploration.
The molecular structure of 2-[(4-Thiomorpholino)methyl]thiophenol consists of a thiophene ring substituted with a hydroxymethyl group and a morpholine ring linked at the 4-position. This particular arrangement of functional groups suggests that the compound may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potentially anticancer properties. The morpholine ring is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, which could be a critical factor in drug design.
In recent years, there has been growing interest in thiophene derivatives due to their diverse pharmacological profiles. Studies have shown that thiophenols can interact with various biological targets, making them promising candidates for the development of new drugs. The 4-thiomorpholino group in 2-[(4-Thiomorpholino)methyl]thiophenol is particularly noteworthy, as it has been implicated in the design of molecules with enhanced binding affinity and selectivity.
One of the most exciting aspects of 2-[(4-Thiomorpholino)methyl]thiophenol is its potential application in the development of novel therapeutic agents. Current research in medicinal chemistry is focused on identifying small molecules that can modulate biological pathways associated with various diseases. The unique structure of this compound suggests that it may be able to interact with specific enzymes or receptors, thereby influencing cellular processes.
Recent studies have demonstrated that thiophene-based compounds can exhibit potent inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in the pathogenesis of diseases like cancer and inflammation. The 4-thiomorpholino moiety in 2-[(4-Thiomorpholino)methyl]thiophenol may contribute to its ability to modulate these enzymes, potentially leading to the development of new treatments.
The synthesis of 2-[(4-Thiomorpholino)methyl]thiophenol involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are crucial for pharmaceutical applications. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and precision.
In addition to its potential therapeutic applications, 2-[(4-Thiomorpholino)methyl]thiophenol may also find utility in other areas of chemistry. For instance, it could serve as a building block for the synthesis of more complex derivatives with tailored properties. The versatility of thiophene-based compounds makes them valuable tools for chemists exploring new chemical spaces.
The pharmacokinetic properties of 2-[(4-Thiomorpholino)methyl]thiophenol are also an important consideration in its development as a drug candidate. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine whether the compound will be suitable for clinical use. Preclinical studies are essential for assessing these properties and identifying any potential toxicities or side effects.
Ongoing research is focused on elucidating the mechanism of action of 2-[(4-Thiomorpholino)methyl]thiophenol and understanding how it interacts with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to gain insights into its molecular structure and binding interactions. These studies will provide valuable information for optimizing the compound's pharmacological properties.
The future prospects for 2-[(4-Thiomorpholino)methyl]thiophenol are promising, given its unique structure and potential applications. As research continues to uncover new uses for thiophene derivatives, this compound may play an important role in the development of next-generation pharmaceuticals. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial for realizing its full potential.
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